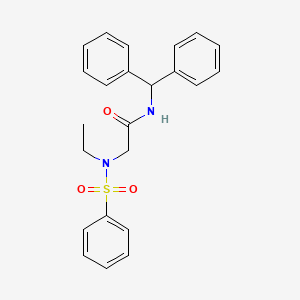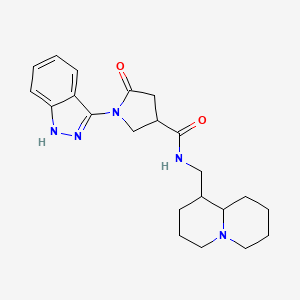![molecular formula C21H26FN3O4S B11132406 N-[(4-Fluorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-YL]-2-oxoethyl}methanesulfonamide](/img/structure/B11132406.png)
N-[(4-Fluorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-YL]-2-oxoethyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Fluorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl, methoxyphenyl, and piperazine moieties, which contribute to its diverse chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a suitable amine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine: Shares the fluorophenyl and piperazine moieties but differs in the overall structure and functional groups.
4-[(4-Fluorophenyl)piperazin-1-yl]methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Contains similar piperazine and fluorophenyl groups but has a different core structure.
Uniqueness
N-[(4-Fluorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide is unique due to its combination of fluorophenyl, methoxyphenyl, and piperazine moieties, which contribute to its diverse chemical reactivity and potential biological activities. This unique structure allows for a wide range of applications in various scientific fields.
Properties
Molecular Formula |
C21H26FN3O4S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide |
InChI |
InChI=1S/C21H26FN3O4S/c1-29-20-9-7-19(8-10-20)23-11-13-24(14-12-23)21(26)16-25(30(2,27)28)15-17-3-5-18(22)6-4-17/h3-10H,11-16H2,1-2H3 |
InChI Key |
VUYKPXQPCVFKRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CC3=CC=C(C=C3)F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-Dimethoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11132335.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(1-phenylethyl)glycinamide](/img/structure/B11132339.png)
![1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11132345.png)
![2-[[2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile](/img/structure/B11132351.png)
![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B11132352.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B11132357.png)

![(3Z)-1-butyl-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11132382.png)
![2-(dipropylamino)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11132384.png)

![1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-4-YL)methyl]piperidine-3-carboxamide](/img/structure/B11132404.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11132407.png)
![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11132412.png)
![N-(2,4-dichlorobenzyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11132419.png)
